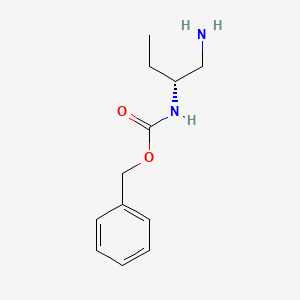

2-n-Cbz-(r)-butane-1,2-diamine

説明

2-n-Cbz-(R)-butane-1,2-diamine (CAS No. 1188405-50-6) is a chiral aliphatic diamine derivative featuring a carbobenzyloxy (Cbz) protecting group at the second nitrogen atom of a butane-1,2-diamine backbone. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol . The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for chiral ligand synthesis and peptide modifications. Current availability data indicate temporary stock shortages, highlighting its demand in research applications .

特性

分子式 |

C12H18N2O2 |

|---|---|

分子量 |

222.28 g/mol |

IUPAC名 |

benzyl N-[(2R)-1-aminobutan-2-yl]carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)/t11-/m1/s1 |

InChIキー |

CWOTXZZMEPSBPP-LLVKDONJSA-N |

異性体SMILES |

CC[C@H](CN)NC(=O)OCC1=CC=CC=C1 |

正規SMILES |

CCC(CN)NC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

一般的な方法の1つは、ガラクトースオキシダーゼとイミンレダクターゼの変異体を利用した多酵素カスケードを使用するものであり、N-Cbz保護L-オルニチノールとL-リシノールを目的の生成物に変換します 。この方法は、高いエナンチオ純度を確保し、重要な中間体のラセミ化を防ぎます。

工業生産方法

2-n-Cbz-(R)-ブタン-1,2-ジアミンの工業生産は、多くの場合、同様の酵素的方法を使用して大規模合成を行います。 テレスコープされた酵素カスケードでの生体触媒の使用により、化合物の効率的かつ持続可能な生産が可能になります .

化学反応の分析

科学研究への応用

2-n-Cbz-(R)-ブタン-1,2-ジアミンは、科学研究で幅広い用途を持っています。

化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素機構とタンパク質相互作用の研究に使用されます。

医学: 特にキラル中心を標的とする医薬品の合成における中間体として役立ちます。

科学的研究の応用

2-n-Cbz-®-butane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting chiral centers.

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、N-Cbz-アミノピペリジンやN-Cbz-アミノアゼパンなどの他のN-Cbz保護ジアミンなどがあります。これらの化合物は、同様の構造的特徴を共有し、同様の用途で使用されています。

独自性

2-n-Cbz-(R)-ブタン-1,2-ジアミンは、特定のキラル中心とCbz保護基の存在により、化学反応における安定性と特異性を提供する点で独特です。これは、不斉合成や医薬品研究において特に価値があります。

類似化合物との比較

Structural Analogs: Hydrochloride Derivatives

Two closely related hydrochloride salts exhibit high structural similarity to 2-n-Cbz-(R)-butane-1,2-diamine (Figure 1):

| Compound Name | Similarity Score | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 2-N-Cbz-2-Methylpropane-1,2-diamine HCl | 0.96 | C₁₃H₂₀ClN₂O₂ | Branched methylpropane backbone |

| 2-N-Cbz-Butane-1,2-diamine HCl | 0.94 | C₁₂H₁₈ClN₂O₂ | Linear butane backbone |

Key Observations :

Aliphatic vs. Aromatic Diamines

2-n-Cbz-(R)-butane-1,2-diamine belongs to the aliphatic diamine class, distinct from aromatic analogs like benzene-1,2-diamine and 4-chlorobenzene-1,2-diamine ():

- Reactivity: Aromatic diamines are widely used in heterocyclic synthesis (e.g., quinoxalines, benzotriazoles) via cyclization reactions with carbonyl compounds or nitrous acid . In contrast, aliphatic diamines like 2-n-Cbz-(R)-butane-1,2-diamine are employed in chiral ligand design or as protected intermediates in peptide synthesis.

- Biological Activity : Propane-1,2-diamine derivatives with trifluoromethyl (CF₃) groups demonstrate potent antitubercular activity (e.g., compound 6u , MIC = 0.5 µg/mL) . The butane backbone in 2-n-Cbz-(R)-butane-1,2-diamine may modulate lipophilicity and steric effects, though direct biological data are lacking.

Functional Comparisons with Ethylenediamine Derivatives

N,N'-Dibenzylethylenediamine (), a component in penicillin formulations, contrasts with 2-n-Cbz-(R)-butane-1,2-diamine in:

- Substituent Effects : The Cbz group offers reversible protection, whereas benzyl groups in dibenzylethylenediamine enhance salt formation stability .

- Pharmacokinetics : Dibenzylethylenediamine salts prolong drug release, whereas 2-n-Cbz-(R)-butane-1,2-diamine’s role is primarily synthetic rather than therapeutic .

生物活性

2-n-Cbz-(r)-butane-1,2-diamine is a chiral diamine compound widely utilized in organic synthesis and pharmaceutical research. Its structural characteristics, particularly the benzyl carbamate (Cbz) protecting group, contribute to its stability and reactivity in various biological and chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₁₂H₁₉N₂O₂

- Molecular Weight : 225.29 g/mol

- Structure : The presence of a chiral center enhances its utility in asymmetric synthesis.

The biological activity of 2-n-Cbz-(r)-butane-1,2-diamine is primarily attributed to its interactions with enzymes and receptors. The Cbz group stabilizes the compound, facilitating specific binding to molecular targets. Key pathways involved include:

- Enzymatic Catalysis : The compound can act as an inhibitor or activator of various enzymes.

- Receptor-Mediated Signaling : It may influence signal transduction pathways by interacting with specific receptors.

Applications in Medicinal Chemistry

2-n-Cbz-(r)-butane-1,2-diamine serves multiple roles in drug development:

- Intermediate in Drug Synthesis : It is used as a precursor for synthesizing various pharmaceutical agents targeting chiral centers.

- Therapeutic Potential : Its ability to penetrate biological membranes suggests applications in central nervous system-targeted therapies.

Case Studies and Experimental Data

- Enzyme Mechanisms : Studies have shown that 2-n-Cbz-(r)-butane-1,2-diamine is effective in elucidating enzyme mechanisms due to its ability to form stable complexes with target enzymes. For instance, it has been employed in the investigation of polyamine metabolism where it modulates enzyme activity related to cell growth and differentiation .

- Protein Interactions : The compound has been used to study protein-ligand interactions. Research indicates that it can stabilize certain protein conformations, thereby influencing biological activity.

- Synthetic Applications : In a recent study, 2-n-Cbz-(r)-butane-1,2-diamine was utilized as a chiral ligand in asymmetric synthesis reactions, demonstrating significant yields of desired products (up to 94%) when applied as a catalyst for Michael addition reactions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。